

Application Notes and Protocols: Mass Spectrometry Analysis of Halogenated Nucleoside Analogs

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside*

Cat. No.: *B12394973*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Halogenated nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. Their efficacy is intrinsically linked to their cellular uptake, metabolic activation, and incorporation into nucleic acids. Consequently, the ability to accurately and sensitively quantify these compounds and their metabolites in complex biological matrices is paramount for preclinical and clinical drug development. This guide provides a comprehensive overview of the mass spectrometry-based bioanalytical strategies for halogenated nucleoside analogs. We will delve into the nuances of sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and the characteristic fragmentation patterns that enable their confident identification and quantification. This document is designed

to serve as a practical resource, offering field-proven insights and detailed protocols to empower researchers in this critical area of pharmaceutical science.

Introduction: The Significance of Halogenated Nucleoside Analogs

Halogenated nucleoside analogs are synthetic molecules that mimic endogenous nucleosides, the building blocks of DNA and RNA. The substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine) profoundly alters the molecule's electronic properties, size, and ability to form hydrogen bonds.[1] This structural modification is the basis for their therapeutic activity, as they can disrupt viral replication or tumor cell proliferation by inhibiting key enzymes or by being incorporated into nascent nucleic acid chains, leading to chain termination or dysfunction.[2][3]

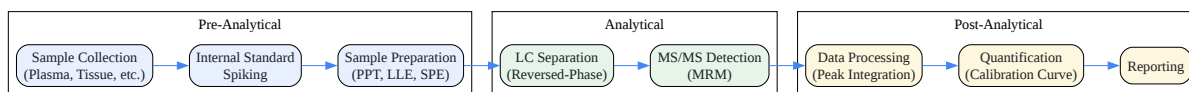
Prominent examples of halogenated nucleoside analogs include:

- Gemcitabine (dFdC): A difluorinated deoxycytidine analog used in the treatment of various cancers, including pancreatic, breast, and lung cancer.[4][5][6]
- Trifluridine (FTD): A trifluoromethylated thymidine analog, often combined with tipiracil, for the treatment of metastatic colorectal cancer.[7][8][9]
- Bromodeoxyuridine (BrdU) and Iododeoxyuridine (IdU): Used as research tools to study cell proliferation and as radiosensitizers in cancer therapy.[3][10][11]

The clinical success of these drugs is dependent on their pharmacokinetic and pharmacodynamic profiles. Mass spectrometry, particularly LC-MS/MS, has emerged as the gold standard for their bioanalysis due to its high sensitivity, selectivity, and speed.[12][13][14] This guide will equip you with the knowledge to develop and implement robust LC-MS/MS methods for these critical therapeutic agents.

The Analytical Workflow: A Strategic Overview

The successful analysis of halogenated nucleoside analogs by LC-MS/MS follows a well-defined workflow. Each step is critical for achieving accurate and reproducible results.



[Click to download full resolution via product page](#)

Figure 1: A streamlined workflow for the LC-MS/MS analysis of halogenated nucleoside analogs.

Mastering Sample Preparation: The Foundation of Reliable Data

The complexity of biological matrices, such as plasma, serum, and tissue homogenates, necessitates a robust sample preparation strategy to remove interferences and enrich the analyte of interest.[15][16][17] The choice of technique depends on the analyte's properties, the matrix, and the desired level of cleanliness.

Protein Precipitation (PPT)

PPT is a simple and rapid method widely used for plasma and serum samples.[17] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to denature and precipitate proteins.

Causality Behind the Choice: This method is favored for its speed and ease of use, making it suitable for high-throughput analysis. However, it is the least selective method and may result in significant matrix effects due to the co-extraction of phospholipids and other endogenous components.

Protocol: Protein Precipitation for Plasma Samples

- Aliquot: Transfer 100 μ L of plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard: Add 10 μ L of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the drug).

- Precipitation: Add 300 μL of ice-cold acetonitrile.
- Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase.
- Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers improved selectivity over PPT by partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Causality Behind the Choice: The choice of organic solvent is critical and is based on the polarity of the halogenated nucleoside analog. Solvents like ethyl acetate or methyl tert-butyl ether are commonly used. LLE can effectively remove salts and highly polar interferences.

Solid-Phase Extraction (SPE)

SPE provides the highest degree of selectivity and sample cleanup. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, while interferences are washed away.

Causality Behind the Choice: The choice of SPE sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) is tailored to the physicochemical properties of the analyte. While more time-consuming and costly than PPT or LLE, SPE is often necessary for achieving the lowest limits of quantification and minimizing matrix effects, especially for tissue samples.^{[4][5]}

Liquid Chromatography: Achieving Optimal Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the halogenated nucleoside analog from its metabolites and other endogenous components before introduction into the mass spectrometer.^{[18][19][20]}

Causality Behind Experimental Choices:

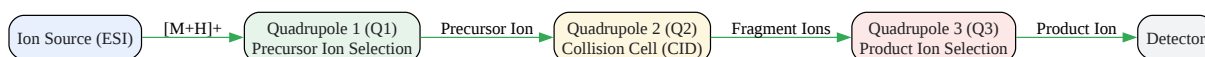
- **Column Chemistry:** Reversed-phase chromatography using a C18 column is the most common approach for separating these moderately polar compounds.
- **Mobile Phase:** A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) containing a small amount of an additive like formic acid is typically used. Formic acid aids in the protonation of the analytes in positive ion mode electrospray ionization (ESI), enhancing sensitivity.^[21]
- **Flow Rate and Gradient:** The flow rate and gradient profile are optimized to achieve a balance between chromatographic resolution and analysis time.

Protocol: Typical LC Parameters

- **Column:** C18, 2.1 x 50 mm, 1.8 μm particle size
- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile
- **Gradient:** 5% B to 95% B over 5 minutes
- **Flow Rate:** 0.4 mL/min
- **Column Temperature:** 40°C
- **Injection Volume:** 5 μL

Mass Spectrometry: Selective and Sensitive Detection

Tandem mass spectrometry (MS/MS) is the key to the high selectivity and sensitivity of the analysis. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative studies.[7][8][9]



[Click to download full resolution via product page](#)

Figure 2: The principle of Multiple Reaction Monitoring (MRM) for quantitative mass spectrometry.

Ionization: Electrospray Ionization (ESI)

ESI is the most common ionization technique for nucleoside analogs due to its soft ionization nature, which typically produces protonated molecules $[M+H]^+$ with minimal in-source fragmentation.[21][22][23] The polarity of ionization (positive or negative) depends on the specific compound. For some analytes, using a segmented polarity method can enhance sensitivity.[7][24]

Fragmentation Patterns: The Molecular Fingerprint

The fragmentation of halogenated nucleosides in the collision cell (Q2) provides structural information and is the basis for the selectivity of MRM.[25][26] Common fragmentation pathways include:[22][27][28]

- **Cleavage of the Glycosidic Bond:** This is a characteristic fragmentation for all nucleosides, resulting in the formation of the protonated nucleobase.
- **Loss of the Sugar Moiety:** The entire deoxyribose or ribose sugar can be lost.
- **Ring Contractions and Rearrangements:** Complex fragmentation of the sugar and base moieties can also occur.

The presence of a halogen atom can influence the fragmentation pattern. For instance, the isotopic signature of chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) and bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) can be a useful diagnostic tool for identifying halogenated fragments.

MRM Transition Tables

The following table provides examples of MRM transitions for common halogenated nucleoside analogs. These should be optimized on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|-------------------------------|---------------------|-------------------|----------|
| Gemcitabine (dFdC) | 264.1 | 112.1 | Positive |
| Trifluridine (FTD) | 297.1 | 181.0 | Positive |
| 5-Trifluoromethyluracil (FTY) | 181.0 | 139.0 | Positive |
| Tipiracil (TPI) | 243.1 | 183.0 | Positive |
| Bromodeoxyuridine (BrdU) | 307.0/309.0 | 191.0/193.0 | Positive |
| Iododeoxyuridine (IdU) | 355.0 | 229.0 | Positive |

Note: The m/z values are for the monoisotopic masses and may vary slightly depending on the instrument calibration.

Data Analysis and Quantification

The final step in the workflow is the processing of the acquired data to determine the concentration of the halogenated nucleoside analog in the original sample.

- **Peak Integration:** The chromatographic peaks corresponding to the analyte and internal standard are integrated to obtain their respective peak areas.
- **Calibration Curve:** A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the analyte in a series of calibration standards.
- **Quantification:** The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Challenges and Troubleshooting

While LC-MS/MS is a powerful technique, analysts may encounter challenges:[29]

- **Matrix Effects:** Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This can be mitigated by more rigorous sample preparation or by using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.
- **Metabolite Interference:** It is crucial to ensure that the chromatographic method separates the parent drug from its metabolites to prevent isobaric interference.
- **In-source Fragmentation:** Under certain ESI conditions, some nucleosides can undergo fragmentation in the ion source, which can complicate analysis.[23] Careful optimization of source parameters is necessary.
- **Isomer Discrimination:** For some compounds, isomers may exist that are not easily separated by chromatography. High-resolution mass spectrometry or specific fragmentation patterns may be required for differentiation.[30]

Conclusion

The mass spectrometric analysis of halogenated nucleoside analogs is a critical component of drug development, providing essential data for pharmacokinetic and pharmacodynamic studies. By understanding the principles of sample preparation, liquid chromatography, and tandem mass spectrometry, and by implementing robust and validated methods, researchers can obtain high-quality data to advance the development of these life-saving therapies. The protocols and insights provided in this guide offer a solid foundation for establishing and optimizing these complex bioanalytical assays.

References

- Analysis of bromodeoxyuridine incorporation into DNA: comparison of gas chromatographic/mass spectrometric, CsCl gradient sedimentation, and specific radioactivity methods. (n.d.). PubMed. Retrieved January 5, 2026, from [[Link](#)]

- Bapiro, T. E., Richards, F. M., Goldgraben, M. A., Olive, K. P., Lemoine, N. R., & Aboagye, E. O. (2011). A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy. *Cancer Chemotherapy and Pharmacology*, 68(4), 935–945. [[Link](#)]
- Bapiro, T. E., Richards, F. M., Goldgraben, M. A., Olive, K. P., Lemoine, N. R., & Aboagye, E. O. (2011). A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with 19F NMR spectroscopy. *Cancer Chemotherapy and Pharmacology*, 68(4), 935–945. [[Link](#)]
- Wickremsinhe, E. R., & Amsoms, K. (2010). Quantification of Gemcitabine Incorporation into Human DNA by LC/MS/MS as a Surrogate Measure for Target Engagement. *Analytical Chemistry*, 82(19), 8339–8346. [[Link](#)]
- Zhang, R., Li, J., Zhang, Q., Li, H., & Chen, X. (2024). Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application. *Journal of Pharmaceutical and Biomedical Analysis*, 241, 115885. [[Link](#)]
- Al-Aani, H., Al-Obaidy, K., & Al-Ghazawi, M. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2'-Deoxyuridine in Rat Plasma. *Molecules*, 28(24), 8049. [[Link](#)]
- Al-Aani, H., Al-Obaidy, K., & Al-Ghazawi, M. (2023). Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application. ResearchGate. [[Link](#)]
- Zhang, R., Li, J., Zhang, Q., Li, H., & Chen, X. (2024). Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application. SciSpace. [[Link](#)]

- Al-Aani, H., Al-Obaidy, K., & Al-Ghazawi, M. (2023). Representative LC-MS/MS chromatograms of trifluridine (2.88 min),... ResearchGate. [\[Link\]](#)
- Wang, W., Chen, J., Wang, S., Wang, Y., & Wang, W. (2025). Fragmentation pattern-based nontargeted screening strategy uncovered novel halogenated nucleotides in drinking water. *Journal of Hazardous Materials*, 485, 137797. [\[Link\]](#)
- Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. (2025). ResearchGate. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Idoxuridine. PubChem. Retrieved January 5, 2026, from [\[Link\]](#)
- Chromatogram of 1 mM idoxuridine (5-iodo-2'-deoxyuridine). Column:... (n.d.). ResearchGate. Retrieved January 5, 2026, from [\[Link\]](#)
- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). ResearchGate. [\[Link\]](#)
- Wood, P. L., & Woltjer, R. L. (2021). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. *Lipids in Health and Disease*, 20(1), 12. [\[Link\]](#)
- Bioanalytical Sample Preparation. (n.d.). Biotage. Retrieved January 5, 2026, from [\[Link\]](#)
- Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent Technologies. Retrieved January 5, 2026, from [\[Link\]](#)
- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). MDPI. [\[Link\]](#)
- 5-Iododeoxyuridine. (n.d.). SpectraBase. Retrieved January 5, 2026, from [\[Link\]](#)
- Yang, Z., & Li, L. (2010). Processes that affect electrospray ionization-mass spectrometry of nucleobases and nucleosides. *Journal of the American Society for Mass Spectrometry*, 21(10), 1698–1706. [\[Link\]](#)

- Liu, X., Yao, Z., & Chen, H. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. *Life Science Journal*, 5(2), 37–40. [\[Link\]](#)
- Liu, X., Yao, Z., & Chen, H. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. *Semantic Scholar*. [\[Link\]](#)
- Wang, Y., Yin, Y., & Wang, Y. (2023). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. *Analyst*, 148(7), 1500–1506. [\[Link\]](#)
- Dudley, E., & Bond, A. (2014). Mass spectrometry analysis of nucleosides and nucleotides. *Journal of Analytical & Bioanalytical Techniques*, 5(5). [\[Link\]](#)
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Metabolism of Nucleosides and Nucleotides Prodrugs. *Current Pharmaceutical Design*, 19(16), 2959–2974. [\[Link\]](#)
- Fragmentation mass spectra of nucleosides. All main fragmentations are... (n.d.). *ResearchGate*. Retrieved January 5, 2026, from [\[Link\]](#)
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. *Chemguide*. Retrieved January 5, 2026, from [\[Link\]](#)
- Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. (2021). *MDPI*. [\[Link\]](#)
- *BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms*. (2024, November 11). *YouTube*. [\[Link\]](#)
- Kellner, S., & Helm, M. (2019). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. *Accounts of Chemical Research*, 52(6), 1629–1638. [\[Link\]](#)
- Mass spectrometry analysis of nucleotides/nucleosides. (n.d.). *Environmental Molecular Sciences Laboratory*. Retrieved January 5, 2026, from [\[Link\]](#)
- Fragmentation (mass spectrometry). (n.d.). *In Wikipedia*. Retrieved January 5, 2026, from [\[Link\]](#)

- Current Challenges in Mass Spectrometry Instruments. (2022, November 28). AZoLifeSciences. [\[Link\]](#)
- Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. (2023). MDPI. [\[Link\]](#)
- Bromodeoxyuridine. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [\[Link\]](#)
- Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. *Rapid Communications in Mass Spectrometry*, 34(S3), e8727. [\[Link\]](#)
- Journal Highlight: Mass spectrometry analysis of nucleosides and nucleotides - 2014. (2014, August 11). Wiley Analytical Science. [\[Link\]](#)
- Nucleic acid and nucleotide mass spectrometry. (2011, February 2). SlidePlayer. [\[Link\]](#)
- A Comprehensive Ab Initio Study of Halogenated A...U and G...C Base Pair Geometries and Energies. (2023). MDPI. [\[Link\]](#)
- Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. (2022). MDPI. [\[Link\]](#)
- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). PMC. [\[Link\]](#)
- Idoxuridine. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [\[Link\]](#)
- BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. (n.d.). Bio-Rad Antibodies. Retrieved January 5, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. Metabolism of Nucleosides and Nucleotides Prodrugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Idoxuridine - Wikipedia \[en.wikipedia.org\]](#)
- [4. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with \(19\)F NMR spectroscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with 19F NMR spectroscopy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. Analysis of bromodeoxyuridine incorporation into DNA: comparison of gas chromatographic/mass spectrometric, CsCl gradient sedimentation, and specific radioactivity methods - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. Bromodeoxyuridine - Wikipedia \[en.wikipedia.org\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. analyticalscience.wiley.com \[analyticalscience.wiley.com\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. gcms.cz \[gcms.cz\]](#)
- [16. agilent.com \[agilent.com\]](#)
- [17. m.youtube.com \[m.youtube.com\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. mdpi.com \[mdpi.com\]](#)
- [20. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 21. Processes that affect electrospray ionization-mass spectrometry of nucleobases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lifesciencesite.com [lifesciencesite.com]
- 23. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application (2024) | Rong Zhang | 1 Citations [scispace.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. azolifesciences.com [azolifesciences.com]
- 30. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Mass Spectrometry Analysis of Halogenated Nucleoside Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394973/docs#application-notes-and-protocols-mass-spectrometry-analysis-of-halogenated-nucleoside-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)